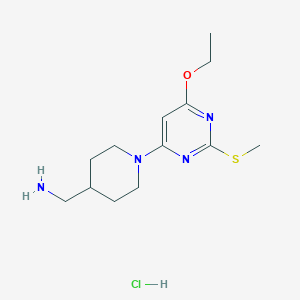

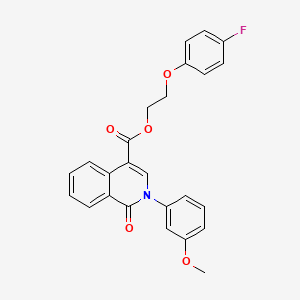

3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone functional group. The presence of the methoxyphenyl and phenyl groups suggest that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a methoxyphenyl group, and a phenyl group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidinones are known to undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the carbonyl group can be reduced to form a pyrimidinol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar carbonyl group, the aromatic pyrimidine and phenyl rings, and the methoxy group .Scientific Research Applications

Structural Characteristics and Synthesis

The structural analysis of related pyrimidine derivatives reveals insights into their molecular architecture and potential interactions. For instance, the study of 4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine provides a detailed examination of the molecular structure, including dihedral angles and hydrogen bonding patterns, which are essential for understanding the compound's reactivity and interaction capabilities (Koh & Lee, 2018).

Pharmacological Activities

Research on pyrimidine and its fused heterocyclic systems, such as Pyrano[2,3-d]pyrimidine and Pyrano[2,3-d]pyrimidine-5-one derivatives, demonstrates their considerable pharmacological potential. These compounds have been evaluated for their antioxidant and anticancer activities, showcasing the therapeutic applications of pyrimidine derivatives in treating various diseases (Mahmoud, El-Bordany, & Elsayed, 2017).

Synthetic Methodologies

Innovative synthetic approaches for pyrimidine derivatives have been developed, offering efficient routes to complex molecules. For example, a novel method for synthesizing 1,5-Dihydro-2H-Chromeno[2,3-D]Pyrimidine-2,4(3H)-Diones highlights the advancements in synthetic chemistry, providing a foundation for the development of new compounds with potential biological activities (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Corrosion Inhibition

Pyrimidine derivatives have also found applications in industrial contexts, such as corrosion inhibition. The study on the corrosion inhibition effect of spiropyrimidinethiones on mild steel in acidic solutions illustrates the utility of pyrimidine derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures (Yadav, Sinha, Kumar, & Sarkar, 2015).

Future Directions

properties

IUPAC Name |

3-[2-(3-methoxyphenyl)-2-oxoethyl]-6-phenylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-24-16-9-5-8-15(10-16)18(22)12-21-13-20-17(11-19(21)23)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSQAYQRUCQMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B2754173.png)

![1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one](/img/structure/B2754174.png)

![6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)

![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)

![4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2754185.png)

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)

![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)